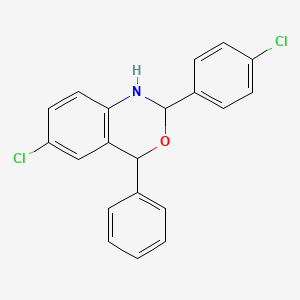![molecular formula C26H23N3O2 B11682485 3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11682485.png)
3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Pipéridino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one est un composé organique complexe appartenant à la classe des dérivés de l'anthraquinone. Ce composé est caractérisé par la présence d'un cycle pipéridine, d'un groupe toluidine et d'un cycle isoxazole fusionné à un noyau anthraquinone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Pipéridino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one implique généralement la réaction de la 5-chloroanthra[1,9-cd]-6-isoxazolone avec la pipéridine et la 2-toluidine dans des conditions contrôlées. La réaction est effectuée dans un solvant approprié, tel que le méthanol, à des températures élevées pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour assurer la qualité constante du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Pipéridino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinone.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de l'hydroquinone.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes pipéridine et toluidine
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles tels que les amines et les alcools. Les réactions sont généralement effectuées à des températures et à des conditions de pH contrôlées pour assurer la sélectivité et le rendement.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de l'anthraquinone, des hydroquinones et d'autres composés isoxazole fonctionnalisés .
4. Applications de la recherche scientifique
La 3-Pipéridino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes et comme réactif dans diverses transformations organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité
5. Mécanisme d'action
Le mécanisme d'action de la 3-Pipéridino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui conduit à divers effets biologiques. Les voies impliquées peuvent inclure la modulation des voies de transduction du signal, la modification de l'expression des gènes et l'interférence avec le métabolisme cellulaire .
Applications De Recherche Scientifique
3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the modulation of signal transduction pathways, alteration of gene expression, and interference with cellular metabolism .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres dérivés de l'anthraquinone, tels que :
- 3-Aroylanthra[1,9-cd]isoxazol-6-ones
- 5-(N-pyridinia)anthra[1,9-cd]isoxazol-6-one chloride .
Unicité
Ce qui distingue la 3-Pipéridino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one, c'est sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence à la fois de groupes pipéridine et toluidine, ainsi que du cycle isoxazole, en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C26H23N3O2 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
10-(2-methylanilino)-12-piperidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C26H23N3O2/c1-16-9-3-6-12-19(16)27-20-15-21(29-13-7-2-8-14-29)24-23-22(20)25(30)17-10-4-5-11-18(17)26(23)31-28-24/h3-6,9-12,15,27H,2,7-8,13-14H2,1H3 |
Clé InChI |
DJQSSJIWDRRJBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11682409.png)
![(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11682413.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
![Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)
![3-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11682434.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682445.png)
![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682449.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682452.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682456.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11682463.png)
